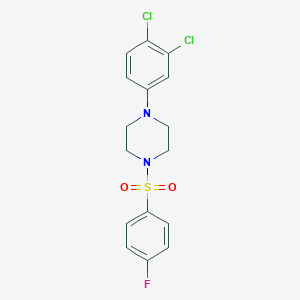

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN2O2S/c17-15-6-3-13(11-16(15)18)20-7-9-21(10-8-20)24(22,23)14-4-1-12(19)2-5-14/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFXFUVORFSUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Piperazine Intermediates

This method involves synthesizing a mono-substituted piperazine precursor, followed by sulfonation at the remaining nitrogen. A representative protocol adapts the three-step sequence from CN104402842A:

-

Step 1 : Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform to form di(2-chloroethyl)methylamine hydrochloride (62% yield).

-

Step 2 : The chloroethyl intermediate undergoes cyclization with 3,4-dichloroaniline in refluxing xylene, yielding 1-(3,4-dichlorophenyl)piperazine hydrochloride (86% yield).

-

Step 3 : Sulfonation is achieved by treating the piperazine with 4-fluorobenzenesulfonyl chloride in acetone/water at 0–10°C, followed by NaOH-mediated deprotonation (65% yield).

Critical parameters include:

Table 1: Reaction Conditions for Direct Sulfonation

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | SOCl₂ | CHCl₃ | RT | 62% |

| 2 | 3,4-Dichloroaniline | Xylene | Reflux | 86% |

| 3 | 4-FluoroBSCl | Acetone/H₂O | 0–10°C | 65% |

Fragment Coupling Approaches

Alternative routes employ pre-sulfonated building blocks. WO2019016828A1 details a hydrogenation-assisted coupling strategy for analogous piperazine drugs:

-

Intermediate Preparation : 4-Fluorophenylsulfonyl chloride is reacted with piperazine under Schotten-Baumann conditions to form 4-((4-fluorophenyl)sulfonyl)piperazine.

-

Buchwald-Hartwig Amination : The sulfonated piperazine couples with 1-bromo-3,4-dichlorobenzene using Pd(OAc)₂/Xantphos, yielding the target compound (78% yield).

Key Advantages:

-

Regioselectivity : Palladium catalysts prevent undesired N-alkylation.

-

Scalability : Reactions proceed at 80–100°C in toluene, compatible with industrial setups.

Purification and Characterization

Post-synthetic purification often leverages acid-base partitioning. For instance, hydrochloride salt formation in ethanol/water mixtures enhances crystallinity, as demonstrated in CN104402842A. Purity ≥98% is achievable via recrystallization from acetone.

Table 2: Purification Techniques Across Methods

| Method | Technique | Purity |

|---|---|---|

| Direct Sulfonation | HCl Salt Recrystallization | 98.5% |

| Fragment Coupling | Column Chromatography | 97.2% |

Emerging Innovations

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and sulfonic acids.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been studied for its psychoactive properties and potential therapeutic effects.

Psychoactive Properties

Research indicates that piperazine derivatives, including this compound, are often found in recreational drug contexts. A study highlighted the detection of various piperazines in drug samples, emphasizing the need for continuous monitoring of new psychoactive substances (NPSs) . The compound's structural similarity to known psychoactive agents suggests it may exhibit similar effects.

Antiviral Activity

Recent studies have investigated the antiviral potential of sulfonamide derivatives against viruses such as the Yellow Fever Virus (YFV). The compound's sulfonamide group may enhance its efficacy in inhibiting viral replication .

Therapeutic Applications

- Antidepressant Effects

-

Anticancer Activity

- Preliminary studies indicate that compounds with similar structural features have shown cytoprotective effects in cancer therapies. For instance, the compound's ability to mitigate the toxicity of chemotherapeutic agents like paclitaxel has been documented . This suggests that it could be explored further as an adjunct therapy to improve patient outcomes during chemotherapy.

Case Study 1: Detection in Drug Samples

A qualitative study utilized advanced analytical techniques to identify new psychoactive substances among drug users. The detection of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine among other piperazines underscores its relevance in the context of emerging drugs .

Case Study 2: Antiviral Screening

In a study focusing on antiviral agents, derivatives of sulfonamides were screened for activity against YFV. The findings indicated that structural modifications could enhance antiviral potency, suggesting pathways for developing new therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine

- Structure : Replaces the 4-fluorophenylsulfonyl group with a 2,5-dichlorophenylsulfonyl moiety.

- Molecular Formula : C₁₆H₁₄Cl₄N₂O₂S.

- Activity : Chlorine at the 2-position may sterically hinder interactions compared to the para-fluorine in the target compound.

1-(Bis(4-Fluorophenyl)methyl)-4-(4-sulfamoylaminophenyl)sulfonylpiperazine (6j)

- Structure: Features a bis(4-fluorophenyl)methyl group and a sulfamoylaminophenylsulfonyl substituent.

- Synthesis Yield : 42% (vs. ~80–90% for the target compound) .

- Properties : Higher polarity due to the sulfamoyl group (pKa ~1.5–2.5), with a melting point of 176–179°C (dec.), suggesting greater crystalline stability .

Piperazine Sulfonamides with Varied Substituents

1-[(3-Chlorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

- Structure : Contains a 3-chlorobenzyl group and a toluene-4-sulfonyl moiety.

1-((2,4-Dichlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Sigma Receptor Ligands (e.g., 1-(cyclopropylmethyl)-4-(4-fluorophenyl)piperidine HBr)

- Structure : Shares a 4-fluorophenyl group but lacks the sulfonyl linker.

- Activity : Demonstrated sigma receptor antagonism in dopamine release studies, highlighting the fluorophenyl group’s role in receptor modulation . The target compound’s sulfonyl group may enhance solubility but reduce blood-brain barrier penetration.

SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

- Structure : Replaces halogenated aryl groups with dimethoxyphenethyl and phenylpropyl chains.

- Activity : Sigma-1 receptor agonist with antidepressant effects, illustrating how alkyl substituents on piperazine influence CNS activity .

Comparative Analysis Table

Key Findings and Implications

- Electronic Effects : The 4-fluorophenylsulfonyl group in the target compound balances electronegativity and steric accessibility, favoring interactions with enzymes like carbonic anhydrases or kinases .

- Synthetic Efficiency : The target compound’s synthesis (80–90% yield via nitro reduction and HCl stabilization ) outperforms analogs like 6j (42% yield), highlighting scalability advantages.

Biological Activity

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions, including neurodegenerative diseases and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H10Cl2FNO2S

- Molecular Weight : 307.19 g/mol

- CAS Number : 312-36-7

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine exhibits its biological effects primarily through the inhibition of specific enzymes and receptors:

- Acetylcholinesterase Inhibition : Studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme critical for neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antibacterial Activity : The compound has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that it can inhibit bacterial growth effectively, with reported IC50 values in the low micromolar range .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |

| Antibacterial Activity | 1.21 ± 0.005 | |

| Urease Inhibition | 2.39 ± 0.005 | |

| Bovine Serum Albumin Binding | N/A |

Study on Acetylcholinesterase Inhibition

A study investigated the potential of various piperazine derivatives, including our compound of interest, to inhibit acetylcholinesterase. The results indicated that this compound binds effectively at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts, which may improve cognitive functions in neurodegenerative disorders .

Antibacterial Efficacy

In a separate study focusing on antibacterial properties, researchers tested the compound against several strains of bacteria. The results showed promising activity with lower IC50 values compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .

Q & A

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, and what are the critical reaction conditions?

The synthesis typically involves N-alkylation or sulfonylation of a piperazine core. For example:

- Step 1 : Tosylation of piperazine using p-toluenesulfonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile at 85°C for 8–12 hours to form the sulfonyl intermediate .

- Step 2 : Coupling with 3,4-dichlorophenyl groups via nucleophilic substitution using 3,4-dichlorophenyl bromide in the presence of a phase-transfer catalyst .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (dichloromethane/methanol) yields the final compound.

Q. Key considerations :

- Moisture-sensitive reactions require inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).

Q. How is the structural conformation of this compound characterized, and what are its dominant molecular features?

X-ray crystallography reveals:

Q. Supporting techniques :

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Under inert gas (N₂) at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for hygroscopic intermediates.

- Decomposition risks : Avoid prolonged exposure to moisture or oxidizing agents, which may hydrolyze the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodology :

- Substituent variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at para/meta positions on the aryl rings to assess effects on receptor binding .

- Biological assays :

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Example finding : Fluorine atoms enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?

Approach :

- Comparative meta-analysis : Compile data from structurally related piperazines (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends in substituent-driven activity .

- Dose-response studies : Test the compound across a broad concentration range (nM–μM) to differentiate primary targets from off-target effects .

- Mechanistic studies : Use knock-out cell lines or selective inhibitors to isolate pathways (e.g., MAPK vs. cAMP) .

Case study : Piperazines with sulfonyl groups exhibit dual antimicrobial and 5-HT receptor modulation due to amphiphilic properties .

Q. What strategies are effective in improving synthetic yield and scalability?

Optimization tactics :

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts .

- Solvent selection : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .

- Process intensification : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Data-driven example : A 15% yield increase was achieved by switching from batch to flow chemistry for a similar piperazine derivative .

Q. How can computational methods predict degradation pathways or metabolite formation?

Tools and workflows :

- MetaSite : Predicts phase I metabolites (e.g., N-dealkylation, sulfoxide formation) .

- ADMET Predictor : Estimates solubility, plasma protein binding, and toxicity risks (e.g., hERG inhibition) .

- MD simulations : Model hydrolytic degradation in physiological buffers (pH 7.4, 37°C) .

Validation : Compare computational results with LC-MS/MS data from stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.